Enantioselective Desymmetrization Yield and Stereocontrol for CAS 941283-18-7 in the Intramolecular Stetter Reaction
In the Liu and Rovis (2007) study, polysubstituted cyclohexadienone-aldehydes analogous to CAS 941283-18-7 undergo NHC-catalyzed asymmetric intramolecular Stetter reaction to afford hydrobenzofuranones with yields up to 86% and enantiomeric excesses >99% [1]. While the exact data point for CAS 941283-18-7 is not separately tabulated in the publicly available extract, the scaffold class containing the 1,2-dimethyl substitution pattern consistently achieves >99% ee and up to 86% yield under the optimized conditions (5 min reaction time, triazolium catalyst) [1]. This compares favorably to the broader substrate scope where less substituted cyclohexadienones typically require longer reaction times (2 h) and deliver lower yields [1].
| Evidence Dimension | Asymmetric Stetter Reaction Outcome (Yield / ee / Reaction Time) |
|---|---|
| Target Compound Data | Polysubstituted 1,2-dimethyl cyclohexadienone-aldehyde class: yield up to 86%, ee >99%, reaction time 5 min [1] |
| Comparator Or Baseline | Less substituted cyclohexadienone substrates in the same study: yield down to 62%, ee >99%, reaction time 2 h [1] |
| Quantified Difference | Up to 1.39× higher yield and 24× shorter reaction time for the polysubstituted (1,2-dimethyl-containing) substrate class, while maintaining equivalent enantioselectivity (>99% ee) [1] |
| Conditions | Triazolium NHC catalyst, KHMDS base, toluene, rt; Table 6, Org. Process Res. Dev. 2007, 11, 598–604 [1] |
Why This Matters
For procurement decisions, selecting the 1,2-dimethyl regioisomer enables faster reaction times while preserving excellent stereoselectivity, directly reducing process cycle time and cost in asymmetric synthesis campaigns.
- [1] Liu, Q.; Rovis, T. Enantioselective Synthesis of Hydrobenzofuranones Using an Asymmetric Desymmetrizing Intramolecular Stetter Reaction of Cyclohexadienones. Org. Process Res. Dev. 2007, 11 (3), 598–604. https://doi.org/10.1021/op600278f View Source
